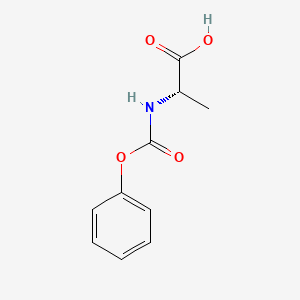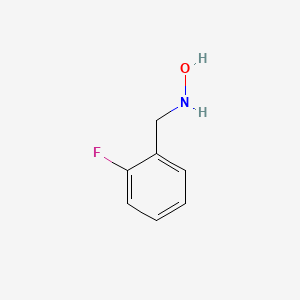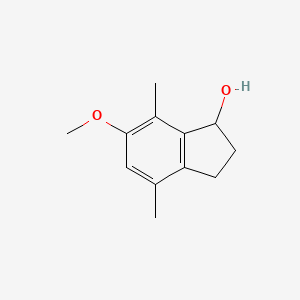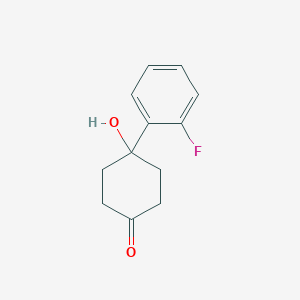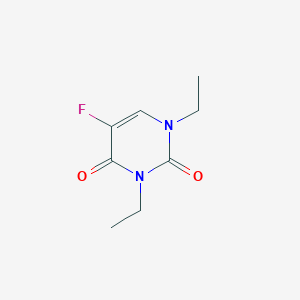
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is a fluorinated derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 186.1835 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- typically involves the fluorination of uracil derivativesThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- often involves multi-step synthesis starting from readily available uracil. The process includes alkylation to introduce ethyl groups at the N-1 and N-3 positions, followed by selective fluorination at the C-5 position. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The fluorine atom at the C-5 position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid metabolism. This results in cytotoxicity and cell death. The compound inhibits thymidylate synthase , an enzyme crucial for DNA synthesis, thereby preventing cell proliferation . Additionally, it interferes with the processing of pre-rRNA into mature rRNA and disrupts post-transcriptional modifications of tRNAs .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but lacks the ethyl groups at the N-1 and N-3 positions.
6-Substituted Uracil Derivatives: Compounds with various substituents at the C-6 position, used in antiviral and anticancer research.
Uniqueness
2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at the N-1 and N-3 positions, along with the fluorine atom at the C-5 position, enhances its stability and efficacy as a potential therapeutic agent .
Propriétés
Numéro CAS |
80115-67-9 |
|---|---|
Formule moléculaire |
C8H11FN2O2 |
Poids moléculaire |
186.18 g/mol |
Nom IUPAC |
1,3-diethyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4H2,1-2H3 |
Clé InChI |
OBQZGHRMWAUWPE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)N(C1=O)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


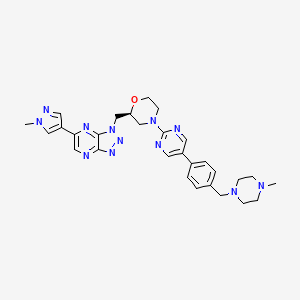
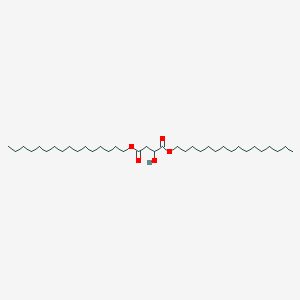
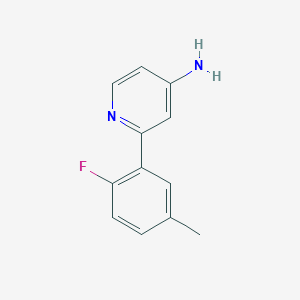
![2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8514175.png)
![3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid](/img/structure/B8514180.png)
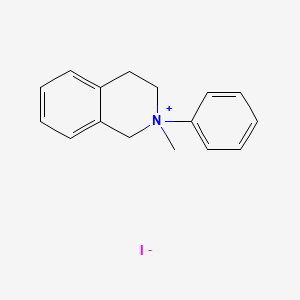
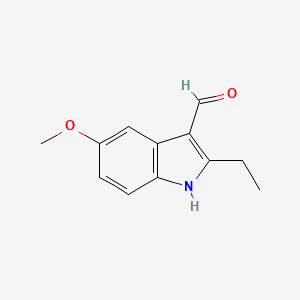
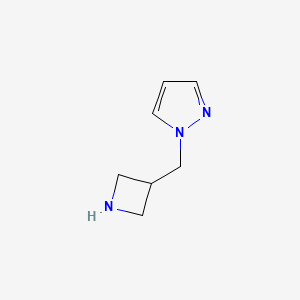
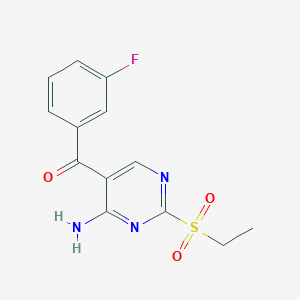
![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)
